6-Fluoro-3-hydroxypicolinonitrile

Antiviral synthesis Favipiravir intermediate Process chemistry

6-Fluoro-3-hydroxypicolinonitrile (CAS 727736-71-2; IUPAC: 6-fluoro-3-hydroxypyridine-2-carbonitrile; molecular formula C₆H₃FN₂O; MW 138.10) is a trisubstituted pyridine derivative bearing a C-6 fluorine atom, a C-3 hydroxyl group, and a C-2 nitrile moiety. This substitution pattern confers a distinctive hydrogen-bond donor/acceptor profile and metal-chelating potential, positioning the compound at the intersection of two active research domains: as a critical late-stage intermediate in the industrial synthesis of the broad-spectrum antiviral drug Favipiravir, and as a member of the 3-hydroxypicolinonitrile scaffold family employed in metalloenzyme inhibitor design.

Molecular Formula C6H3FN2O
Molecular Weight 138.1 g/mol
CAS No. 727736-71-2
Cat. No. B1439318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-hydroxypicolinonitrile
CAS727736-71-2
Molecular FormulaC6H3FN2O
Molecular Weight138.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C#N)F
InChIInChI=1S/C6H3FN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H
InChIKeyNUGSGNAJEWFMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-hydroxypicolinonitrile (CAS 727736-71-2): A Dual-Functional Pyridine Building Block for Antiviral Intermediate and Metal-Binding Scaffold Applications


6-Fluoro-3-hydroxypicolinonitrile (CAS 727736-71-2; IUPAC: 6-fluoro-3-hydroxypyridine-2-carbonitrile; molecular formula C₆H₃FN₂O; MW 138.10) is a trisubstituted pyridine derivative bearing a C-6 fluorine atom, a C-3 hydroxyl group, and a C-2 nitrile moiety . This substitution pattern confers a distinctive hydrogen-bond donor/acceptor profile and metal-chelating potential, positioning the compound at the intersection of two active research domains: as a critical late-stage intermediate in the industrial synthesis of the broad-spectrum antiviral drug Favipiravir, and as a member of the 3-hydroxypicolinonitrile scaffold family employed in metalloenzyme inhibitor design [1][2]. The compound is commercially supplied at 97–98% purity by multiple vendors for research and development use .

Why 6-Fluoro-3-hydroxypicolinonitrile Cannot Be Replaced by Its Non-Fluorinated, Chloro, or Pyrazine Analogs in Critical Synthetic and Pharmacophore Applications


The 6-fluoro-3-hydroxypicolinonitrile scaffold occupies a narrow and non-interchangeable chemical space at the convergence of three structure-activity determinants. First, the C-6 fluorine atom is not a passive substituent: its strong electron-withdrawing effect (−I) modulates the pKₐ of the C-3 hydroxyl group and the electrophilicity of the C-2 nitrile, directly influencing both downstream reactivity (e.g., nitrile hydrolysis to carboxamide in Favipiravir synthesis) and metal-coordination geometry in metalloenzyme inhibitor contexts [1]. Replacement with hydrogen (3-hydroxypicolinonitrile, CAS 932-35-4, mp 211–212 °C) eliminates this electronic tuning; replacement with chlorine (6-chloro-3-hydroxypicolinonitrile, CAS 727736-70-1) introduces a larger van der Waals radius (1.75 Å vs. 1.47 Å for F) and altered lipophilicity, changing both steric fit in binding pockets and synthetic handling [2][3]. Second, the pyridine core cannot be substituted by the pyrazine analog (6-fluoro-3-hydroxypyrazine-2-carbonitrile, CAS 356783-31-8) without fundamentally altering the hydrogen-bonding topology: the additional ring nitrogen in the pyrazine system shifts the electronics and coordination preferences of the 3-hydroxy-2-nitrile pharmacophore [4]. Third, the dicyclohexylamine salt form of this compound is specifically optimized for one-pot Favipiravir intermediate isolation; substitution with the free base or alternative salt forms compromises crystallinity, purity, and process yield [1].

Quantitative Differentiation Evidence for 6-Fluoro-3-hydroxypicolinonitrile: Head-to-Head, Cross-Study, and Class-Level Comparisons


Favipiravir Intermediate Process Efficiency: One-Pot Dicyclohexylamine Salt Route vs. Prior Multi-Step Protocols

6-Fluoro-3-hydroxypicolinonitrile, isolated as its dicyclohexylamine salt, enables a one-pot process directly from 3,6-difluoro-2-pyrazinecarbonitrile. The patent discloses that this route avoids the use of DMF, ammonia, toluene, and acetone solvent mixtures required in prior-art processes, eliminates metal acetate-mediated aqueous workups that cause yield loss, and operates under complete anhydrous conditions to suppress side reactions [1]. In contrast, the earlier US 6,787,544 (Toyama Chemical) process for Favipiravir using the pyrazinecarbonitrile intermediate required multiple solvent-intensive workups with a total recovery of only 0.44% in the final step and an overall yield of 4.3% for the critical fluorination–hydrolysis sequence [1]. The Chinese Journal of Pharmaceuticals (2013) process achieved only 21.8% total recovery across a longer multi-step sequence [1]. The one-pot pyridinecarbonitrile salt process is claimed to deliver 'good yield and purity' with 'quantitative output' and substantially shortened cycle time at commercial scale [1].

Antiviral synthesis Favipiravir intermediate Process chemistry

C-6 Halogen Electronic Tuning: 6-Fluoro vs. 6-Chloro-3-hydroxypicolinonitrile Physicochemical Differentiation

The C-6 fluoro substituent on 6-fluoro-3-hydroxypicolinonitrile (MW 138.10) imparts distinct electronic and steric properties compared to the 6-chloro analog (CAS 727736-70-1, MW 154.55). Fluorine is the most electronegative element (Pauling electronegativity 3.98 vs. 3.16 for Cl), exerting a stronger −I inductive effect that lowers the pKₐ of the adjacent 3-OH group and increases the electrophilicity of the C-2 nitrile toward hydrolysis [1]. The van der Waals radius of fluorine (1.47 Å) is substantially smaller than chlorine (1.75 Å), making the 6-fluoro derivative a closer steric mimic of the non-halogenated parent scaffold while retaining the metabolic stability benefits of C-6 halogenation [1]. Commercially, 6-fluoro-3-hydroxypicolinonitrile is available at 97–98% purity (Leyan, Macklin, Wanvibio), whereas the 6-chloro analog is typically supplied at 95% purity (Sigma-Aldrich, Bidepharm), reflecting different synthetic accessibility and purification requirements . These differences are consequential in structure–activity relationship (SAR) campaigns: the smaller, more electronegative fluorine modulates target binding without the steric penalty of chlorine, while the altered nitrile reactivity affects downstream derivatization kinetics [1].

Medicinal chemistry Halogen effects Scaffold optimization

Hydroxypicolinonitrile Scaffold as a Metal-Binding Isostere: Class-Level Validation in Influenza PAN Endonuclease Inhibition

The 3-hydroxypicolinonitrile scaffold has been validated as a metal-binding isostere (MBI) in inhibitors of the influenza RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease, a dinuclear Mn²⁺ metalloenzyme critical for viral replication [1]. In a systematic study by Stokes et al. (2023, ACS Med. Chem. Lett.), a series of hydroxypyridinone-derived MBIs were evaluated in a FRET-based enzymatic assay at 25 nM PAN concentration, with the parent carboxylic acid MBP (compound 1) and its 6-bromo analog (compound 2) achieving IC₅₀ values in the low nanomolar range [1]. Critically, the 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile analog was co-crystallized with PAN endonuclease (PDB 8DAL, resolution 2.20 Å, R-free 0.258), confirming that the 3-hydroxypicolinonitrile core engages the dinuclear metal center via its hydroxyl and nitrile functionalities [2]. While the 6-fluoro analog itself has not yet been co-crystallized, the class-level precedent establishes that the 6-fluoro substitution pattern on this scaffold combines the metal-binding competence of the 3-hydroxy-2-nitrile motif with the metabolic and physicochemical advantages of fluorine, providing a rational basis for prioritizing this compound over the non-halogenated or 6-bromo variants in inhibitor optimization campaigns where fluorine's smaller size and electronegativity are desired [3].

Influenza endonuclease Metal-binding pharmacophore Structural biology

3-Hydroxypicolinonitrile as a Privileged Starting Material for FTO Inhibitor Design: C-6 Derivatization SAR

3-Hydroxypicolinonitrile (CAS 932-35-4) serves as the key starting material for C-6 derivatization in the structure-based design of selective Fat Mass and Obesity-associated protein (FTO) inhibitors [1]. In a comprehensive SAR study by Shishodia et al. (2021, J. Med. Chem.), the parent FTO inhibitor scaffold 4 (IC₅₀ 15 μM against FTO) was functionalized at C-6 via halogenation of 3-hydroxypicolinonitrile, followed by nitrile hydrolysis, glycine amide coupling, and Suzuki/Buchwald arylation [1]. The resulting series 13a–d showed FTO IC₅₀ values ranging from 15 μM (13b) to 35 μM (13a), while further optimized derivatives 14a–i achieved potencies as low as 1.5 μM (14a) in a 5-mer m⁶A RNA LCMS-based demethylation assay [1]. The 6-bromo-3-hydroxypicolinonitrile intermediate (the C-6 halogenation product of 3-hydroxypicolinonitrile) has been reported with an FTO IC₅₀ of approximately 15 μM [2]. The 6-fluoro-3-hydroxypicolinonitrile analog, while not directly tested in this FTO series, represents the logical fluoro-isosteric replacement for the C-6 position, offering the potential for enhanced metabolic stability and altered electronic effects on the metal-chelating 3-hydroxy-2-carboxylate pharmacophore that ultimately derives from the nitrile hydrolysis of the picolinonitrile starting material [3].

Epitranscriptomics FTO inhibition Obesity therapeutics

Pyridine vs. Pyrazine Core Topology: Differential Hydrogen-Bonding and Coordination Geometry in the Favipiravir Synthetic Pathway

The Favipiravir synthetic landscape features two structurally distinct late-stage intermediates: 6-fluoro-3-hydroxypyridine-2-carbonitrile (the pyridinecarbonitrile, CAS 727736-71-2) and 6-fluoro-3-hydroxypyrazine-2-carbonitrile (the pyrazinecarbonitrile, CAS 356783-31-8) . These two heterocyclic cores are not functionally interchangeable. The pyridine ring contains a single endocyclic nitrogen, positioning the 3-OH and 2-CN groups in a specific spatial arrangement that favors bidentate metal coordination through the hydroxyl oxygen and nitrile nitrogen, as demonstrated in the PAN endonuclease crystal structures [1]. The pyrazine ring, with two endocyclic nitrogens, introduces an additional hydrogen-bond acceptor at position 4 that alters the electronic distribution, pKₐ of the 3-OH, and the preferred tautomeric form . In Favipiravir manufacturing, the pyridinecarbonitrile dicyclohexylamine salt is isolated as a crystalline intermediate from the one-pot reaction of 3,6-difluoro-2-pyrazinecarbonitrile, while the pyrazinecarbonitrile ammonia salt is used in an alternative route; the choice between these intermediates dictates downstream nitrile hydrolysis conditions, workup procedures, and ultimately the purity profile of the final Favipiravir API [2]. The pyridinecarbonitrile route specifically avoids the chromatographic purification step, achieving >99% Favipiravir purity [2].

Heterocyclic chemistry Favipiravir synthesis Hydroxynitrile intermediates

Application Scenarios Where 6-Fluoro-3-hydroxypicolinonitrile Provides Verifiable Selection Advantages


Large-Scale Favipiravir API Manufacturing Using the One-Pot Dicyclohexylamine Salt Process

Pharmaceutical manufacturers producing Favipiravir active pharmaceutical ingredient (API) at commercial scale can deploy the dicyclohexylamine salt of 6-fluoro-3-hydroxypicolinonitrile as the penultimate intermediate in a one-pot process from 3,6-difluoro-2-pyrazinecarbonitrile. This route eliminates the multi-solvent workups (DMF, ammonia, toluene, acetone) and metal acetate-mediated aqueous extractions required in legacy processes, reducing cycle time, solvent inventory, and yield losses while delivering Favipiravir at >99% purity without chromatographic purification [1][2]. The crystalline salt form ensures consistent intermediate quality and facilitates storage and handling in GMP environments.

Medicinal Chemistry SAR Exploration of Influenza PAN Endonuclease Inhibitors with Fluorine-Modulated Metal-Binding

Medicinal chemistry teams optimizing influenza PAN endonuclease inhibitors can employ 6-fluoro-3-hydroxypicolinonitrile as a fluorine-containing analog of the validated 3-hydroxypicolinonitrile metal-binding isostere scaffold. The PDB 8DAL co-crystal structure (2.20 Å resolution) of the 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile analog confirms direct engagement of the dinuclear Mn²⁺ active site, while the C-6 fluorine substitution offers reduced steric bulk (van der Waals radius 1.47 Å vs. 1.75 Å for Br) and enhanced electronegativity for tuning metal-coordination geometry and pharmacokinetic properties [3][4].

FTO Inhibitor Lead Optimization via Pre-Functionalized C-6 Fluoro Building Block

Research groups developing selective FTO inhibitors for obesity and metabolic disease can use 6-fluoro-3-hydroxypicolinonitrile as a pre-halogenated starting material, bypassing the C-6 bromination step required in the published SAR pathway of Shishodia et al. (2021). Starting from the 6-fluoro building block enables direct exploration of the C-6 derivatization vector (Suzuki/Buchwald couplings) that has yielded FTO inhibitors with IC₅₀ values as low as 1.5 μM, a 10-fold improvement over the parent scaffold (IC₅₀ 15 μM) [5][6].

Comparative Physicochemical Profiling of C-6 Halogenated Picolinonitrile Building Block Libraries

Computational and experimental chemists constructing focused libraries of C-6 substituted 3-hydroxypicolinonitrile derivatives can use the 6-fluoro analog (MW 138.10, purity 97–98%) as the minimal-steric-perturbation halogenated reference point alongside the 6-chloro (MW 154.55, purity 95%) and 6-bromo analogs. The systematic variation in van der Waals radius (F: 1.47 Å, Cl: 1.75 Å, Br: 1.85 Å) and electronegativity across this series enables quantitative structure–property relationship (QSPR) modeling of halogen effects on logP, pKₐ, metabolic stability, and target binding, with the fluoro derivative anchoring the series at the high-electronegativity, low-steric-bulk extreme [7].

Quote Request

Request a Quote for 6-Fluoro-3-hydroxypicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.